13-Eicosenoic acid 13-Eicosenoic acid Icos-13-enoic acid is a natural product found in Pyrococcus furiosus and Mycale laevis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787731
InChI: InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

13-Eicosenoic acid

CAS No.:

Cat. No.: VC16787731

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

13-Eicosenoic acid -

Specification

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name icos-13-enoic acid
Standard InChI InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)
Standard InChI Key URXZXNYJPAJJOQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCC=CCCCCCCCCCCCC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physical Properties

13-Eicosenoic acid (C₂₀H₃₈O₂) has a molecular weight of 310.51 g/mol and belongs to the class of unsaturated fatty acids. Its cis configuration at the Δ13 position distinguishes it from trans isomers and influences its physicochemical behavior . Key properties include:

PropertyValue
Boiling Point426.3 ± 14.0 °C (predicted)
Density0.895 ± 0.06 g/cm³
Solubility in Ethanol20 mg/mL
pKa4.78 ± 0.10
Storage Temperature−20°C

The compound exists as a colorless to light yellow solid at room temperature and exhibits moderate solubility in polar solvents like ethanol-phosphate-buffered saline mixtures (1:1 ratio) .

Spectroscopic and Chromatographic Identification

Gas chromatography–mass spectrometry (GC-MS) analyses reveal distinct retention times and fragmentation patterns for 13-eicosenoic acid. In insulin-secreting INS-1 cells, it elutes adjacent to other C20 fatty acids, such as eicosadienoic and eicosatrienoic acids, with baseline resolution achieved using polar capillary columns . Its characteristic mass spectrum includes a molecular ion peak at m/z 310 and fragment ions corresponding to cleavage at the double bond (e.g., m/z 196 and 114) .

Biological Roles and Metabolic Pathways

Incorporation into Lipid Classes

13-Eicosenoic acid integrates into phospholipids, triglycerides, and cholesteryl esters in mammalian tissues. In neuronal cells, it undergoes chain elongation to form nervonic acid (C24:1ω9), a critical component of sphingolipids in myelin sheaths . Conversely, β-oxidation shortens it to oleic acid (C18:1ω9), which modulates membrane fluidity and signaling pathways .

Association with Metabolic and Reproductive Health

Dietary studies highlight its dual role in metabolic regulation:

  • Gut Microbiota Modulation: Inverse correlations between 13-eicosenoic acid intake and Parasutterella sp. abundance suggest it may influence microbial communities linked to glucose homeostasis .

  • Reproductive Effects: Elevated serum levels of trans-11-eicosenoic acid correlate with reduced pregnancy rates, potentially due to altered membrane fluidity in oocytes .

In aging populations, 13-eicosenoic acid metabolism shifts: older adults exhibit 2.2-fold higher plasma docosahexaenoic acid (DHA) levels derived from 13-eicosenoic acid compared to younger individuals, implying age-dependent differences in elongation/desaturation efficiency .

Analytical Quantification in Biological Matrices

GC-MS Methodologies

A validated GC-MS protocol for 13-eicosenoic acid quantification in INS-1 cells demonstrates linearity (R² > 0.99) across 0–20 mM glucose conditions . Representative data from four glucose concentrations are summarized below:

Fatty Acid0 mM Glucose0.5 mM Glucose10 mM Glucose20 mM Glucose
C16:0 (Palmitic)220 ± 1240 ± 5250 ± 6210 ± 11
C20:1 (13-Eicosenoic)1.1 ± 0.031.1 ± 0.031.2 ± 0.020.93 ± 0.05
C20:4 (Arachidonic)7.4 ± 0.27.1 ± 0.27.5 ± 0.26.0 ± 0.2

Data expressed as peak area (×10⁶) ± SEM. Significant differences (p < 0.05) denoted by letter annotations .

Challenges in Quantitation

Interference from co-eluting isomers (e.g., cis-11-eicosenoic acid) necessitates advanced chromatographic techniques, such as silver-ion HPLC, for unambiguous identification .

Pharmacokinetics and Age-Related Metabolism

A dual-isotope tracer study in humans (NCT02957188) compared ¹³C-13-eicosenoic acid kinetics between young (25 years) and older (75 years) adults :

  • Plasma Half-Life: ~2 days in both cohorts, indicating conserved clearance mechanisms.

  • β-Oxidation Rates: No age-dependent differences in cumulative ¹³CO₂ excretion (p = 0.485).

  • Tissue Distribution: Older adults exhibited higher ¹³C-DHA in plasma, suggesting preferential retention in neural tissues .

Applications in Food Science and Nutrition

Meat Quality Enhancement

Dietary supplementation with N-carbamylglutamate (NCG) in Ningxiang pigs elevates 13-eicosenoic acid levels in subcutaneous fat and muscle, correlating with improved tenderness and flavor profiles . This effect is attributed to NCG’s role in enhancing arginine synthesis, which modulates lipid metabolism .

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